Product packaging for 4-Isobutoxy-3,5-dimethylbenzaldehyde(Cat. No.:)

4-Isobutoxy-3,5-dimethylbenzaldehyde

Cat. No.: B13081358
M. Wt: 206.28 g/mol
InChI Key: SHRCGABOCHOTKU-UHFFFAOYSA-N
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Description

Overview of Substituted Benzaldehydes in Organic Synthesis and Chemical Research

Substituted benzaldehydes are foundational precursors in a vast array of organic reactions. The aldehyde functional group is highly susceptible to nucleophilic attack, enabling the construction of complex molecular architectures. Classic reactions such as the Wittig, aldol (B89426) condensation, and Cannizzaro reactions are routinely employed to elaborate the aldehyde moiety. Furthermore, the aromatic ring can undergo electrophilic substitution, allowing for further functionalization.

In the realm of synthetic chemistry, these compounds are instrumental in the preparation of more complex molecules. For instance, they are key intermediates in the synthesis of Schiff bases, chalcones, and various heterocyclic systems like pyrazoles. mdpi.com The strategic placement of different substituents on the benzaldehyde (B42025) core allows chemists to fine-tune the electronic and steric properties of the molecule, thereby directing the course of a reaction or imparting specific characteristics to the final product. A variety of methods have been developed for the synthesis of these valuable intermediates, reflecting their importance in the field. ijpcbs.comacs.org

Rationale for Focused Academic Inquiry into 4-Isobutoxy-3,5-dimethylbenzaldehyde Structural Motifs

While the broader class of substituted benzaldehydes is well-studied, specific members such as this compound represent intriguing targets for focused academic inquiry. The rationale for investigating this particular structural motif stems from the unique combination of its substituents, which is likely to confer novel properties and potential applications.

The isobutoxy group at the 4-position is a relatively bulky alkyl ether. This group can influence the molecule's solubility, lipophilicity, and steric hindrance around the aromatic ring. In the context of medicinal chemistry, altering the alkoxy substituent is a common strategy to modulate a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The presence of two methyl groups at the 3 and 5 positions provides steric shielding to the adjacent ether linkage and the aldehyde, which could influence its reactivity and metabolic stability.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1038730-49-2
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B13081358 4-Isobutoxy-3,5-dimethylbenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3,5-dimethyl-4-(2-methylpropoxy)benzaldehyde

InChI

InChI=1S/C13H18O2/c1-9(2)8-15-13-10(3)5-12(7-14)6-11(13)4/h5-7,9H,8H2,1-4H3

InChI Key

SHRCGABOCHOTKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(C)C)C)C=O

Origin of Product

United States

Elucidating the Reactivity Profile and Mechanistic Pathways of 4 Isobutoxy 3,5 Dimethylbenzaldehyde

Chemical Transformations of the Aldehyde Functionality

The aldehyde group is the most reactive site on the molecule, characterized by an electrophilic carbonyl carbon and a weakly acidic alpha-hydrogen (though in this specific molecule, there are no alpha-hydrogens on the aldehyde group itself, this is a general feature of aldehydes). Its reactivity is central to the synthetic utility of 4-Isobutoxy-3,5-dimethylbenzaldehyde.

Carbonyl condensation reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. For this compound, these reactions provide pathways to extend the carbon skeleton and introduce new functional groups.

Wittig Reaction: This reaction converts aldehydes into alkenes using a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.orgwikipedia.org The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane, would yield the corresponding styrene (B11656) derivative. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, leading to the formation of a new carbon-carbon double bond and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.com The stereochemical outcome (E/Z isomerism) of the resulting alkene is dependent on the nature of the ylide used; stabilized ylides typically favor the E-alkene, whereas non-stabilized ylides favor the Z-alkene. organic-chemistry.orgwikipedia.org

Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where the nucleophile is a stabilized carbanion, typically derived from an active methylene (B1212753) compound like malonic acid, diethyl malonate, or malononitrile (B47326). wikipedia.orgsigmaaldrich.com The reaction is generally catalyzed by a weak base, such as an amine (e.g., piperidine). wikipedia.org Reacting this compound with an active methylene compound would lead to the formation of an α,β-unsaturated product after dehydration. sigmaaldrich.com This method is highly effective for synthesizing various cinnamic acid derivatives and other conjugated systems. tue.nl

Aldol Condensation (Claisen-Schmidt Condensation): The Aldol condensation involves the reaction of an enolate with a carbonyl compound. wikipedia.org Since this compound lacks α-hydrogens, it cannot form an enolate itself and can only act as the electrophilic partner in a crossed or mixed aldol condensation. wikipedia.org When reacted with a ketone that possesses α-hydrogens (e.g., acetone) in the presence of a base, it undergoes a Claisen-Schmidt condensation. libretexts.org This reaction first forms a β-hydroxy ketone, which readily dehydrates upon heating to yield a stable α,β-unsaturated ketone, driven by the formation of an extended conjugated system. libretexts.org

Table 1: Representative Carbonyl Condensation Reactions
ReactionReagent(s)Catalyst/ConditionsExpected Product
Wittig ReactionMethyltriphenylphosphonium bromide, n-BuLiTHF, -78°C to rt1-Isobutoxy-2,4-dimethyl-5-vinylbenzene
Knoevenagel CondensationMalononitrilePiperidine, Ethanol, Reflux(4-Isobutoxy-3,5-dimethylbenzylidene)malononitrile
Aldol CondensationAcetoneNaOH, Ethanol/Water, rt4-(4-Isobutoxy-3,5-dimethylphenyl)but-3-en-2-one

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a common and synthetically useful reaction. Various oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions, to milder, more selective reagents. researchgate.net For substrates like this compound, which contains other potentially oxidizable sites, milder conditions are often preferred. An efficient method for oxidizing electron-rich aromatic aldehydes involves using hydrogen peroxide in a basic aqueous solution. researchgate.net This method offers high yields and good functional group tolerance. organic-chemistry.org The product of this reaction is 4-Isobutoxy-3,5-dimethylbenzoic acid.

Table 2: Oxidation of this compound
Reagent(s)SolventConditionsProduct
Hydrogen Peroxide (H₂O₂) / NaOHMethanol (B129727)/WaterRoom Temperature4-Isobutoxy-3,5-dimethylbenzoic acid
Potassium Permanganate (KMnO₄)Water/PyridineHeating4-Isobutoxy-3,5-dimethylbenzoic acid

The aldehyde functionality can be easily reduced to a primary alcohol. This is typically achieved using hydride-based reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is highly effective for reducing aldehydes and ketones and is often used in alcoholic solvents like methanol or ethanol. libretexts.orgchemistrysteps.com A more powerful reducing agent is lithium aluminum hydride (LiAlH₄), which also reduces aldehydes to primary alcohols but is much more reactive and must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.orgchemistrysteps.com Both reagents would convert this compound into (4-Isobutoxy-3,5-dimethylphenyl)methanol. youtube.com

Table 3: Reduction of this compound
Reagent(s)SolventConditionsProduct
Sodium Borohydride (NaBH₄)Methanol0°C to rt(4-Isobutoxy-3,5-dimethylphenyl)methanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether0°C to rt, then H₂O workup(4-Isobutoxy-3,5-dimethylphenyl)methanol

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles. These reactions typically involve the formation of a tetrahedral intermediate which is then protonated to yield the final product.

Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to aldehydes to form secondary alcohols. sigmaaldrich.com For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield 1-(4-Isobutoxy-3,5-dimethylphenyl)ethanol after an acidic workup. youtube.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. libretexts.org This reaction is typically catalyzed by a small amount of base (e.g., NaCN or KCN), which generates the cyanide ion (CN⁻), the active nucleophile. libretexts.org The resulting cyanohydrin, 2-hydroxy-2-(4-isobutoxy-3,5-dimethylphenyl)acetonitrile, is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol. youtube.com

Table 4: Representative Nucleophilic Addition Reactions
ReactionReagent(s)ConditionsProduct
Grignard ReactionMethylmagnesium Bromide (CH₃MgBr)Diethyl Ether, then H₃O⁺ workup1-(4-Isobutoxy-3,5-dimethylphenyl)ethanol
Cyanohydrin FormationSodium Cyanide (NaCN), HClWater/Solvent, 0-15°C2-Hydroxy-2-(4-isobutoxy-3,5-dimethylphenyl)acetonitrile

Reactions Involving the Aromatic Ring and its Substituents

The aromatic ring of this compound is substituted with three electron-donating groups: a strong activating isobutoxy group (-OiBu) and two weakly activating methyl groups (-CH₃). These groups increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution than benzene (B151609). However, the aldehyde group (-CHO) is a deactivating group and a meta-director.

The directing effects of the substituents on the ring determine the position of electrophilic attack. The powerful ortho-, para-directing isobutoxy group and the ortho-, para-directing methyl groups work in concert. The positions ortho to the isobutoxy group are C-3 and C-5, which are already occupied by the methyl groups. The position para to the isobutoxy group is the aldehyde-bearing carbon. The positions ortho to the methyl groups are C-2, C-4, and C-6. The position para to the 3-methyl group is C-6, and the position para to the 5-methyl group is C-2.

Nitration: Nitration would likely occur at the C-2 or C-6 positions using a standard nitrating mixture of nitric acid and sulfuric acid, yielding 4-Isobutoxy-3,5-dimethyl-2-nitrobenzaldehyde. The regioselectivity in the nitration of alkoxybenzenes can be complex and influenced by reaction conditions. nih.govresearchgate.net

Halogenation: Halogenation with reagents like Br₂ in the presence of a Lewis acid (e.g., FeBr₃) or in a polar solvent would also be expected to substitute at the C-2 or C-6 position, leading to 2-Bromo-4-isobutoxy-3,5-dimethylbenzaldehyde.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally incompatible with aromatic rings bearing strongly deactivating groups like an aldehyde. libretexts.orglibretexts.org The aldehyde group's electron-withdrawing nature and its tendency to complex with the Lewis acid catalyst typically prevent these reactions from occurring. libretexts.orglibretexts.org

Table 5: Predicted Electrophilic Aromatic Substitution Reactions
ReactionReagent(s)ConditionsPredicted Major Product
NitrationHNO₃ / H₂SO₄0°C4-Isobutoxy-3,5-dimethyl-2-nitrobenzaldehyde
BrominationBr₂ / FeBr₃CCl₄2-Bromo-4-isobutoxy-3,5-dimethylbenzaldehyde

Reactions of the Isobutoxy Side Chain (e.g., cleavage, rearrangement)

The isobutoxy group of this compound, an ether linkage, is generally stable but can undergo cleavage under specific, typically harsh, reaction conditions. The most common reaction involving this side chain is acidic cleavage.

Strong protic acids, such as hydrogen bromide (HBr) and hydrogen iodide (HI), are effective reagents for cleaving ethers. The reaction with this compound would proceed via protonation of the ether oxygen, forming a good leaving group (an alcohol). Subsequently, a nucleophilic substitution reaction occurs. Given that the isobutyl group is a primary alkyl group, the cleavage is likely to follow an SN2 mechanism. The halide nucleophile (Br⁻ or I⁻) would attack the less sterically hindered carbon of the protonated ether, which is the methylene carbon of the isobutyl group. This results in the formation of 4-hydroxy-3,5-dimethylbenzaldehyde and isobutyl halide.

It is important to note that while the isobutyl group is primary, it possesses branching at the adjacent carbon, which could slightly hinder the SN2 attack compared to a linear alkyl chain. However, an SN1 mechanism is unlikely as it would require the formation of a relatively unstable primary carbocation. Rearrangement of the isobutoxy group under typical conditions is not a commonly observed reaction pathway.

Table 1: Products of Acidic Cleavage of this compound

ReagentReaction TypeAromatic ProductAliphatic Product
HBrAcidic Cleavage (SN2)4-Hydroxy-3,5-dimethylbenzaldehydeIsobutyl bromide
HIAcidic Cleavage (SN2)4-Hydroxy-3,5-dimethylbenzaldehydeIsobutyl iodide

Functionalization and Derivatization of the Methyl Groups

The two methyl groups on the aromatic ring of this compound are amenable to a variety of functionalization reactions, primarily targeting the benzylic C-H bonds.

One of the most significant transformations is the oxidation of the methyl groups to carboxylic acids. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (generated from CrO₃/H₂SO₄). The reaction typically requires vigorous conditions (e.g., heat) and converts the methyl groups into carboxylic acid groups. Depending on the stoichiometry of the oxidizing agent, it may be possible to selectively oxidize one or both methyl groups, leading to the formation of 4-isobutoxy-3-formyl-5-methylbenzoic acid or 4-isobutoxy-3,5-diformylbenzoic acid's oxidized form, 4-isobutoxy-5-formylbenzene-1,3-dicarboxylic acid. The aldehyde group is also susceptible to oxidation and would likely be converted to a carboxylic acid group under these conditions, ultimately yielding 4-isobutoxybenzene-1,3,5-tricarboxylic acid.

Another key functionalization strategy is free-radical halogenation at the benzylic position. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), the methyl groups can be selectively brominated to yield bromomethyl derivatives. This reaction proceeds via a free-radical chain mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The resulting mono- or bis(bromomethyl) compounds are versatile synthetic intermediates that can be converted into a wide range of other functional groups, including alcohols, cyanides, and ethers, through nucleophilic substitution reactions.

Table 2: Key Functionalization Reactions of the Methyl Groups

Reaction TypeReagent(s)Product Functional GroupNotes
OxidationKMnO₄ or CrO₃/H₂SO₄Carboxylic Acid (-COOH)Aldehyde group is also oxidized.
Benzylic BrominationN-Bromosuccinimide (NBS), InitiatorBromomethyl (-CH₂Br)Forms a versatile intermediate for further synthesis.

Exploration of Radical and Photochemical Reactions Involving Aromatic Aldehydes

Aromatic aldehydes like this compound can participate in a range of radical and photochemical reactions, leveraging the reactivity of the aldehyde C-H bond and the aromatic system's interaction with light. beilstein-journals.orgnih.gov

Hydrogen Atom Transfer (HAT) Processes

The aldehydic hydrogen of this compound can be abstracted by a radical species in a Hydrogen Atom Transfer (HAT) process, generating an acyl radical. This acyl radical is a key intermediate in various synthetic transformations. For instance, in the presence of a suitable photocatalyst and a nickel catalyst, this process can enable the direct C-H arylation or alkylation of the aldehyde. acs.org The generated acyl radical can engage in a catalytic cycle with the nickel center, ultimately coupling with an aryl or alkyl halide to form a ketone. This method provides a direct route to synthesize complex ketones from readily available aldehydes. acs.org

Another manifestation of HAT is in transfer hydrogenation reactions. Using a suitable catalyst, such as a cyclometalated rhodium complex, an alcohol like methanol can serve as both the solvent and the hydrogen source. rsc.org The catalyst facilitates the transfer of a hydrogen atom from the donor (methanol) to the aldehyde, reducing it to the corresponding primary alcohol, 4-isobutoxy-3,5-dimethylbenzyl alcohol. These reactions are often highly selective for the aldehyde group, leaving other functional groups on the molecule unaffected. rsc.org

Visible-Light-Mediated Radical Difunctionalization

Recent advancements in photoredox catalysis have enabled novel reactions of aromatic aldehydes. One such process is the visible-light-mediated three-component tandem reaction involving an aromatic aldehyde, an acrylate (B77674), and a hydrogen atom transfer reagent like a Hantzsch ester. rsc.orgrsc.org In this reaction, the photocatalyst, upon absorbing visible light, initiates the formation of an acyl radical from the aldehyde via a HAT process. rsc.org This acyl radical then undergoes a Giese-type addition to an acrylate molecule. The resulting radical intermediate can then add to a second acrylate molecule, and the sequence is terminated by another HAT event, yielding a difunctionalized product. rsc.orgrsc.org This methodology allows for the one-pot synthesis of complex molecules, such as diethyl pentanedioate (B1230348) derivatives, under mild conditions using readily available starting materials. rsc.orgrsc.org

Multi-Component Reactions and Cascade Processes Utilizing this compound

The aldehyde functionality of this compound makes it a valuable component in multi-component reactions (MCRs) and cascade processes, which are highly efficient strategies for building molecular complexity in a single step. MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. nih.gov

Aromatic aldehydes are frequently employed in well-known MCRs such as the Hantzsch, Biginelli, and Ugi reactions. For example, in a Hantzsch-type reaction, this compound could react with two equivalents of a β-ketoester and an ammonia (B1221849) source to construct a highly substituted dihydropyridine (B1217469) ring system. Similarly, it could participate in the synthesis of pyran-annulated heterocyclic compounds through reactions with active methylene compounds like malononitrile and an enolizable C-H acid. researchgate.net The steric hindrance from the ortho-methyl groups and the electronic nature of the para-isobutoxy group would influence the reactivity and yield of these transformations.

Cascade reactions, which involve at least two consecutive transformations where the product of the first step is the substrate for the second, can also utilize this aldehyde. mdpi.com Chemo-enzymatic cascades are particularly noteworthy. For instance, this compound could be the starting material in a sequence where it first undergoes a chemical transformation, such as a Knoevenagel condensation, followed by an enzymatic reduction of the newly formed double bond. mdpi.comresearchgate.net Such processes combine the versatility of traditional organic synthesis with the high selectivity of biocatalysis, often under environmentally benign conditions. rsc.org

Derivatization Strategies and Synthetic Utility of 4 Isobutoxy 3,5 Dimethylbenzaldehyde

Preparation of Imines and Oxime Derivatives (e.g., Schiff Bases, Oximes, Hydrazones)

The aldehyde functional group of 4-isobutoxy-3,5-dimethylbenzaldehyde serves as a versatile anchor for the synthesis of a variety of imine and oxime derivatives. These reactions typically involve the condensation of the aldehyde with primary amines, hydroxylamines, or hydrazines, leading to the formation of Schiff bases, oximes, and hydrazones, respectively. These derivatives are of significant interest due to their wide-ranging applications in medicinal chemistry and materials science.

Schiff Bases: The reaction of this compound with primary amines yields Schiff bases, also known as imines. These compounds are characterized by the presence of a carbon-nitrogen double bond (azomethine group) and are readily prepared by reacting the aldehyde with a primary amine, often in the presence of an acid catalyst. redalyc.org The similarity between the carbonyl group and the imine group is notable; however, the carbonyl group exhibits higher reactivity due to the greater electronegativity of oxygen compared to nitrogen. redalyc.org Schiff bases are valuable intermediates in organic synthesis and have demonstrated a broad spectrum of biological activities.

Oximes: Condensation of this compound with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, affords the corresponding oxime. nih.gov Oximes are compounds containing the R-CH=NOH functional group and are known for their therapeutic potential. nih.gov The reaction typically proceeds by heating the reactants under reflux until completion. nih.gov

Hydrazones: Hydrazones are formed through the reaction of this compound with hydrazines or hydrazides. nih.govnih.gov These compounds, containing the azomethine group (-NH-N=CH-), are generally prepared by refluxing stoichiometric amounts of the aldehyde and the hydrazine derivative in a suitable solvent. nih.gov Hydrazones are recognized for their importance in technical, commercial, and medicinal applications, including their use as versatile ligands in coordination chemistry. nih.gov The synthesis of hydrazones can be facilitated by microwave irradiation, which can lead to high yields in shorter reaction times. vjs.ac.vn

The general synthetic schemes for these derivatizations are presented below:

DerivativeReactantGeneral Structure
Schiff Base (Imine)Primary Amine (R'-NH₂)R-CH=N-R'
OximeHydroxylamine (NH₂OH)R-CH=N-OH
HydrazoneHydrazine (R'-NHNH₂)R-CH=N-NH-R'
R represents the 4-isobutoxy-3,5-dimethylphenyl group.

Detailed research has demonstrated the successful synthesis of various hydrazone derivatives from different aromatic aldehydes, confirming their structures using spectroscopic techniques such as IR, ¹H-NMR, and ¹³C-NMR. nih.gov These studies highlight the versatility of the aldehyde group in forming stable and characterizable derivatives.

Synthesis of Chalcone Analogues and Related α,β-Unsaturated Carbonyl Systems

The aldehyde functionality of this compound is a key component in the Claisen-Schmidt condensation reaction for the synthesis of chalcones and other α,β-unsaturated carbonyl systems. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In this context, this compound would react with an appropriate acetophenone or other ketone to yield the corresponding chalcone analogue.

Chalcones are characterized by the presence of an α,β-unsaturated ketone moiety flanked by two aromatic rings. The general structure is Ar-CH=CH-CO-Ar'. The synthesis of these compounds is of significant interest due to their diverse biological activities and their utility as precursors for the synthesis of various heterocyclic compounds.

The reaction mechanism involves the formation of an enolate ion from the ketone in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone.

Reactant 1Reactant 2Product Type
This compoundAcetophenone derivativeChalcone
This compoundCyclic Ketoneα,β-Unsaturated Carbonyl System

While specific examples of chalcones derived directly from this compound are not detailed in the provided search results, the general synthetic methodology is well-established for aromatic aldehydes.

Applications as a Building Block in Polymer Chemistry Precursor Synthesis

The reactive aldehyde group and the substituted aromatic ring of this compound make it a potentially valuable monomer or precursor in polymer chemistry. The aldehyde functionality can participate in various polymerization reactions, such as condensation polymerizations with difunctional amines or phenols to form polyimines (poly-Schiff bases) or phenolic resins, respectively.

Furthermore, the isobutoxy and dimethyl substitutions on the benzene (B151609) ring can influence the properties of the resulting polymers, such as solubility, thermal stability, and mechanical strength. These groups can impart increased free volume and flexibility to the polymer chains, potentially leading to materials with desirable processing characteristics.

The synthesis of polymers from aldehyde-containing monomers is a well-explored area, and the specific structure of this compound offers opportunities for creating novel polymers with tailored properties. For instance, its incorporation into polyester or polyamide backbones could be achieved after suitable chemical modification of the aldehyde group into a diol or a dicarboxylic acid.

Role in Liquid Crystalline Material Development as Synthetic Precursors

The elongated and somewhat rigid structure of molecules derived from this compound suggests its potential as a precursor for the synthesis of liquid crystalline materials. Liquid crystals are substances that exhibit properties between those of a conventional liquid and a solid crystal. The molecular shape and anisotropy are crucial for the formation of liquid crystalline phases.

By incorporating the 4-isobutoxy-3,5-dimethylphenyl moiety into larger molecules with mesogenic (liquid crystal-forming) properties, it is possible to design new liquid crystalline materials. For example, Schiff bases or chalcones derived from this aldehyde could exhibit liquid crystalline behavior, particularly if the other aromatic ring in the structure is appropriately substituted to enhance molecular anisotropy.

The isobutoxy group can act as a flexible tail, which is a common feature in many liquid crystal molecules, promoting the formation of mesophases at lower temperatures. The dimethyl substitution pattern also influences the molecular packing and can affect the type of liquid crystalline phase formed (e.g., nematic, smectic).

Utilization as a Key Intermediate in the Total Synthesis of Complex Organic Molecules

The structural features of this compound make it a useful intermediate in the total synthesis of more complex organic molecules. The aldehyde group provides a reactive handle for carbon-carbon bond formation and functional group transformations. The substituted aromatic ring can serve as a core structure onto which further complexity can be built.

In multi-step syntheses, the aldehyde can be converted into a variety of other functional groups, such as alcohols, carboxylic acids, or alkenes, allowing for a wide range of subsequent reactions. The isobutoxy and dimethyl groups can direct further electrophilic aromatic substitution reactions or can be modified at later stages of the synthesis.

While specific total syntheses employing this compound as a key intermediate were not identified in the initial search, its utility can be inferred from the known reactivity of substituted benzaldehydes in complex molecule synthesis.

Design and Synthesis of Chemically Modified Analogues for Reactivity Studies

To investigate the structure-activity relationships and to fine-tune the chemical and physical properties, chemically modified analogues of this compound can be designed and synthesized. These modifications can be targeted at the isobutoxy group, the dimethyl substituents, or the aldehyde functionality.

Modification SitePotential ModificationPurpose of Study
Isobutoxy GroupVariation of the alkyl chain length or branchingInvestigate the effect of steric hindrance and lipophilicity on reactivity and physical properties.
Dimethyl GroupsReplacement with other alkyl or electron-withdrawing/donating groupsStudy the electronic effects on the reactivity of the aldehyde group and the aromatic ring.
Aldehyde GroupConversion to other functional groups (e.g., alcohol, acid, nitrile)Explore the synthesis of a wider range of derivatives and their potential applications.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Isobutoxy 3,5 Dimethylbenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 4-Isobutoxy-3,5-dimethylbenzaldehyde in solution. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet at a characteristic downfield shift, typically in the range of δ 9.8-10.0 ppm. The two equivalent aromatic protons on the benzene (B151609) ring would produce a single signal, while the protons of the two equivalent methyl groups attached to the ring would also yield a singlet, but at a much higher field. The isobutoxy group would present a more complex pattern: a doublet for the two methylene (B1212753) (-O-CH₂-) protons, a multiplet for the single methine (-CH-) proton, and a doublet for the six equivalent methyl (-CH(CH₃)₂) protons.

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded, appearing around δ 190-193 ppm. rsc.org Aromatic carbons would resonate in the δ 120-160 ppm region, while the aliphatic carbons of the isobutoxy and methyl groups would appear at higher fields. rsc.org

Two-dimensional (2D) NMR experiments are employed to resolve complex structural ambiguities. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton coupling networks, for instance, confirming the connectivity within the isobutoxy group. nih.govomicsonline.org Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for definitively assigning proton and carbon signals. omicsonline.org HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range (2-3 bond) C-H correlations, which is vital for connecting the isobutoxy group to the aromatic ring and the aldehyde group to its adjacent carbon. omicsonline.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data for analogous compounds like 3,5-dimethylbenzaldehyde (B1265933) and other alkoxy-substituted aromatics. rsc.orgpdx.edu

GroupAtom TypePredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)
Aldehyde-CHO9.95 (s, 1H)192.8
AromaticAr-H7.49 (s, 2H)138.8, 136.6, 136.2, 127.6
MethylAr-CH₃2.39 (s, 6H)21.1
Isobutoxy-O-CH₂-~3.7 (d, 2H)~75
Isobutoxy-CH(CH₃)₂~2.0 (m, 1H)~28
Isobutoxy-CH(CH₃)₂~1.0 (d, 6H)~19

Mass Spectrometric Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (Molecular Weight: 206.28 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z 206 due to the stability of the aromatic ring. whitman.eduwhitman.edu

The fragmentation of aromatic ethers is well-characterized. A major fragmentation pathway involves the cleavage of the bond beta (β) to the aromatic ring, which for this molecule would involve the loss of isobutylene (B52900) (C₄H₈) via a McLafferty-type rearrangement, leading to a significant peak at m/z 150. whitman.eduwhitman.edu This fragment corresponds to the 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) radical cation. Further fragmentation of this ion can occur through the loss of a carbon monoxide (CO) molecule, yielding a fragment at m/z 122.

Another characteristic fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen, resulting in an [M-1]⁺ peak at m/z 205, or the loss of the entire formyl group (-CHO), leading to an [M-29]⁺ peak at m/z 177. miamioh.edu Alpha (α) cleavage at the ether linkage can also occur, breaking the C-O bond adjacent to the ring, which may produce a fragment at m/z 77, corresponding to the phenyl cation. whitman.edu

Isotopic labeling studies can be used to confirm these proposed fragmentation pathways. For example, by synthesizing the molecule with deuterium (B1214612) atoms in the isobutoxy group, the mass shifts in the resulting fragments can be tracked, providing definitive evidence for the origin of each fragment ion.

Table 2: Predicted Key Mass Spectrometric Fragments for this compound

m/zProposed Fragment IdentityFragmentation Pathway
206Molecular Ion [M]⁺-
205[M-H]⁺Loss of aldehydic hydrogen
177[M-CHO]⁺Loss of formyl group
150[M-C₄H₈]⁺β-cleavage with loss of isobutylene
122[M-C₄H₈-CO]⁺Subsequent loss of CO from m/z 150

X-ray Crystallographic Analysis for Solid-State Structure Determination and Conformational Insights

The molecule is expected to exhibit a largely planar conformation where the benzaldehyde (B42025) group is coplanar with the benzene ring to maximize conjugation. ias.ac.inrsc.org However, steric hindrance from the two ortho-methyl groups might cause a slight torsion of the aldehyde group out of the ring plane. The conformation of the flexible isobutoxy group would be influenced by crystal packing forces.

In the solid state, the crystal packing would likely be dominated by weak intermolecular interactions, such as C-H···O hydrogen bonds involving the aldehydic oxygen as an acceptor and aromatic or alkyl C-H groups as donors. nih.gov Pi-pi stacking interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice. These interactions collectively define the supramolecular assembly of the compound in its crystalline form. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying functional groups and providing a unique "molecular fingerprint." niscpr.res.inepequip.com These two techniques are often complementary.

Raman spectroscopy provides similar information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also Raman active. Non-polar bonds, like C-C bonds in the alkyl chain and aromatic ring, tend to produce stronger Raman signals compared to their IR absorptions.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
C-H StretchAldehyde (-CHO)2720-2750 & 2820-2850Weak
C=O StretchAldehyde (-CHO)1700-1710Strong
C-H StretchAromatic3000-3100Medium-Weak
C-H StretchAliphatic (isobutoxy, methyl)2850-2970Medium-Strong
C=C StretchAromatic Ring1580-1600 & 1450-1500Medium
C-O-C StretchAryl-alkyl ether1200-1250Strong

Chromatographic Methods for Purity Assessment, Isomer Separation, and Isolation in Research Settings

Chromatographic techniques are indispensable for assessing the purity of this compound, separating it from potential isomers or impurities, and for its isolation in research contexts.

Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing moderately polar to nonpolar compounds like this compound. researchgate.netnih.gov A typical RP-HPLC method would utilize a C18 or C8 stationary phase column. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netsielc.com

Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good resolution and efficient elution of the compound and any potential impurities. Detection is typically achieved using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~254 nm). This method is highly effective for quantifying the purity of a sample by comparing the area of the main peak to the total area of all peaks in the chromatogram. nih.gov HPLC can also be crucial for separating structural isomers, which may have very similar properties but can often be resolved by optimizing the mobile phase composition or using specialized stationary phases. epa.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. sinoshiny.com It is well-suited for assessing the purity of this compound and identifying unknown impurities. researchgate.netnih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with a capillary column. A common choice would be a nonpolar or mid-polarity column (e.g., HP-5MS). rsc.org The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds with different volatilities. As each compound elutes from the column, it enters the mass spectrometer, which serves as the detector, providing both mass information for identification and signal intensity for quantification. rsc.org GC is particularly effective at separating isomers, and the high sensitivity of the MS detector allows for the detection and identification of trace-level impurities. rsc.orgresearchgate.net

Ultra-High Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)

Ultra-High Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of this compound and its derivatives. This method offers significant advantages in terms of resolution, sensitivity, and speed compared to conventional High-Performance Liquid Chromatography (HPLC). The utilization of sub-2 µm particle columns in UHPLC allows for higher mobile phase linear velocities without compromising separation efficiency, leading to faster analysis times and improved peak resolution.

In the context of analyzing aromatic aldehydes like this compound, reverse-phase chromatography is commonly employed. researchgate.net A C18 or phenyl-hexyl stationary phase is often selected to provide suitable retention and separation based on the compound's hydrophobicity. The mobile phase typically consists of a gradient mixture of an aqueous component (such as water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent like acetonitrile or methanol. This gradient elution allows for the effective separation of the target analyte from a complex matrix.

The mass spectrometer, coupled to the UHPLC system, provides highly sensitive and selective detection. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operated in positive ion mode, which facilitates the formation of protonated molecules [M+H]⁺. For structural confirmation and enhanced specificity, tandem mass spectrometry (MS/MS) is utilized. In MS/MS, the precursor ion corresponding to the protonated molecule of this compound is selected and subjected to collision-induced dissociation (CID), generating characteristic product ions. This fragmentation pattern serves as a structural fingerprint, enabling unambiguous identification and quantification even at trace levels.

Interactive Data Table: Representative UHPLC-MS Parameters for Aromatic Aldehyde Analysis.

Parameter Setting
UHPLC System Agilent 1290 Infinity II or equivalent
Column Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole or QTOF
Ionization Source Electrospray Ionization (ESI)
Polarity Positive

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Derivatization Techniques for Enhanced Analytical Detection and Separation

The direct analysis of aldehydes by chromatographic methods can sometimes be challenging due to their potential for low ionization efficiency in mass spectrometry and lack of a strong chromophore for UV detection. acs.orgnih.gov Derivatization is a chemical modification strategy employed to overcome these limitations by converting the analyte into a derivative with improved analytical properties. nih.gov For this compound and other carbonyl compounds, derivatization can significantly enhance detection sensitivity and improve chromatographic separation.

A widely used derivatization reagent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govepa.gov DNPH reacts with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. nih.gov This derivative possesses a strong chromophore, making it readily detectable by UV-Vis spectrophotometry at around 360 nm. epa.gov Furthermore, the hydrazone derivative often exhibits better ionization efficiency in ESI-MS compared to the parent aldehyde, leading to lower detection limits. researchgate.net The reaction is typically carried out in an acidic medium. rsc.org

Another common derivatization agent is o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA). nih.gov PFBHA reacts with aldehydes to form an oxime derivative. The resulting derivative is highly electronegative due to the pentafluorobenzyl group, making it particularly suitable for sensitive detection by gas chromatography with electron capture detection (GC-ECD) or by LC-MS in negative ion mode. nih.gov

Girard's reagents, such as Girard's reagent T and P, are another class of derivatizing agents that introduce a quaternary ammonium group into the aldehyde molecule. nih.gov This permanent positive charge significantly enhances the ionization efficiency in ESI-MS, leading to substantial improvements in sensitivity. acs.org This strategy is particularly useful for profiling carbonyl compounds in complex biological samples. acs.org

The choice of derivatization reagent depends on the analytical technique being used and the specific requirements of the analysis. Factors to consider include the reactivity of the reagent with the target analyte, the stability of the resulting derivative, and the compatibility of the derivative with the chosen chromatographic and detection system.

Interactive Data Table: Common Derivatization Reagents for Aldehydes.

Derivatization Reagent Target Functional Group Enhancement Analytical Technique
2,4-Dinitrophenylhydrazine (DNPH) Carbonyl (Aldehyde) UV absorbance, MS ionization HPLC-UV, LC-MS
o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine (PFBHA) Carbonyl (Aldehyde) Electron capture response, MS ionization GC-ECD, LC-MS
Girard's Reagent T/P Carbonyl (Aldehyde) MS ionization (positive mode) LC-MS
N-acetylhydrazine acridone (B373769) (AHAD) Carbonyl (Aldehyde) Fluorescence HPLC-Fluorescence

| Dansyl Hydrazine | Carbonyl (Aldehyde) | Fluorescence, MS ionization | HPLC-Fluorescence, LC-MS |

Theoretical and Computational Investigations of 4 Isobutoxy 3,5 Dimethylbenzaldehyde

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and bonding of 4-isobutoxy-3,5-dimethylbenzaldehyde. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and the nature of chemical bonds within the molecule.

Key aspects of the electronic structure that can be determined include the distribution of electron density, which is influenced by the electron-donating nature of the isobutoxy and dimethyl groups, and the electron-withdrawing character of the aldehyde function. The molecular electrostatic potential (MEP) map, for instance, can visualize regions of positive and negative electrostatic potential, highlighting the nucleophilic and electrophilic sites of the molecule. Typically, the oxygen atom of the carbonyl group exhibits a region of high electron density (negative potential), making it a likely site for electrophilic attack.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters obtained from these calculations. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. For substituted benzaldehydes, the nature and position of the substituents significantly modulate these frontier orbital energies.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Property Value Unit
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV

Note: The data in this table are illustrative and represent typical values for similar aromatic aldehydes, calculated using DFT methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape and intermolecular interactions over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into how this compound behaves in different environments, such as in solution.

A key focus of MD simulations for this molecule would be the conformational flexibility of the isobutoxy group. The rotation around the C-O-C bonds of the ether linkage allows the isobutyl group to adopt various conformations. MD simulations can determine the relative energies of these conformers and the energy barriers for rotation, identifying the most stable, low-energy conformations.

Furthermore, these simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one can observe and quantify non-covalent interactions such as van der Waals forces and dipole-dipole interactions. This is crucial for understanding its physical properties like boiling point, solubility, and how it might interact with other molecules in a reaction mixture.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.

For instance, in the reduction of the aldehyde group to an alcohol, computational studies can model the approach of a reducing agent, such as a borohydride (B1222165), to the carbonyl carbon. These calculations can reveal the structure of the transition state, where bonds are partially broken and formed. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can be calculated, providing a quantitative measure of the reaction rate. Such studies have been performed on various substituted benzaldehydes to understand how substituents affect reactivity. nih.govresearchgate.net

Predictive Modeling of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of molecules with a high degree of accuracy, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to aid in the assignment of peaks.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. These calculations can help in assigning specific vibrational modes to the observed absorption bands, such as the characteristic C=O stretch of the aldehyde group and the C-O-C stretching of the ether linkage.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n→π* and π→π* transitions.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopy Feature Predicted Value
¹H NMR Aldehyde Proton (CHO) 9.8 ppm
¹³C NMR Carbonyl Carbon (C=O) 192 ppm
IR Carbonyl Stretch (C=O) 1705 cm⁻¹

Note: The data in this table are illustrative and represent typical values for similar aromatic aldehydes, predicted using computational methods.

Structure-Reactivity Relationship (SRR) Studies using Computational Chemistry

Computational chemistry is a powerful tool for establishing quantitative structure-reactivity relationships (QSRR). nih.gov By systematically modifying the structure of this compound in silico and calculating various electronic and steric descriptors, one can build models that correlate these properties with chemical reactivity.

For this molecule, SRR studies could explore how the steric bulk of the isobutoxy and dimethyl groups influences the accessibility of the aldehyde group to attacking reagents. nih.gov The electronic effects of these substituents, which are primarily electron-donating, can also be quantified and correlated with reactivity. For example, the increased electron density on the aromatic ring may affect its susceptibility to electrophilic aromatic substitution, while the electronic nature of the aldehyde group will influence its reactivity in nucleophilic addition reactions.

Future Research Directions and Emerging Opportunities in 4 Isobutoxy 3,5 Dimethylbenzaldehyde Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The efficient synthesis of 4-Isobutoxy-3,5-dimethylbenzaldehyde is a prerequisite for its extensive study and application. While standard synthetic routes can be envisaged, future research will likely focus on developing more efficient, sustainable, and scalable methodologies.

A plausible synthetic approach could involve a two-step process starting from 3,5-dimethylphenol. The first step would be the introduction of the isobutoxy group via a Williamson ether synthesis, reacting 3,5-dimethylphenol with isobutyl bromide in the presence of a base. The subsequent step would be the formylation of the resulting 1-isobutoxy-3,5-dimethylbenzene. Several formylation methods could be explored, each with its own advantages and challenges. wikipedia.orgpurechemistry.org

Table 1: Potential Synthetic Routes for this compound

StepReactionReagents and ConditionsKey Considerations
1. Etherification Williamson Ether Synthesis3,5-dimethylphenol, isobutyl bromide, K₂CO₃, acetone, refluxOptimization of reaction time and temperature to maximize yield and minimize side products.
2. Formylation Vilsmeier-Haack Reaction1-isobutoxy-3,5-dimethylbenzene, POCl₃, DMFRegioselectivity is crucial; the electron-donating isobutoxy and methyl groups will direct formylation to the para position.
Gattermann-Koch Reaction1-isobutoxy-3,5-dimethylbenzene, CO, HCl, AlCl₃/CuClRequires high pressure and strong acid catalysts. wikipedia.org
Duff ReactionHexamethylenetetramine, acidA milder alternative for the formylation of activated aromatic rings. wikipedia.org

Future research should aim to develop catalytic and greener alternatives to classical formylation methods, potentially utilizing metal-organic frameworks (MOFs) or zeolites as catalysts to improve selectivity and reduce waste.

Exploration of Unconventional Reactivity and Catalytic Systems

The reactivity of this compound is governed by its three key structural features: the aldehyde, the substituted aromatic ring, and the isobutoxy group. While the aldehyde group is expected to undergo typical reactions such as oxidation, reduction, and condensation, the electronic and steric environment created by the isobutoxy and dimethyl substituents could lead to unconventional reactivity.

The electron-donating nature of the alkoxy and alkyl groups activates the aromatic ring towards electrophilic substitution. youtube.com However, the steric hindrance from the ortho-methyl groups and the bulky isobutoxy group may influence the regioselectivity of such reactions. Future studies could explore the use of shape-selective catalysts to control the outcome of further functionalization of the aromatic ring.

The development of novel catalytic systems for reactions involving the aldehyde functionality is another promising area. For instance, asymmetric catalysis could be employed to achieve enantioselective additions to the carbonyl group, leading to chiral building blocks for pharmaceuticals and fine chemicals. The bulky substituents may play a crucial role in achieving high levels of stereocontrol in such transformations.

Table 2: Potential Reactions and Catalytic Systems for this compound

Reaction TypePotential ReactionCatalyst SystemExpected Outcome/Research Focus
Aldehyde Reactions Knoevenagel CondensationPiperidine, proline, or other amine catalystsSynthesis of α,β-unsaturated compounds with potential applications in polymers and dyes.
Asymmetric Aldol (B89426) ReactionChiral organocatalysts or metal complexesEnantioselective synthesis of β-hydroxy aldehydes, valuable chiral intermediates.
Reductive AminationNaBH₃CN, aminesSynthesis of novel substituted benzylamines. acs.org
Aromatic Ring Reactions Nitration/HalogenationHNO₃/H₂SO₄, Br₂/FeBr₃Investigation of regioselectivity under steric hindrance.
Friedel-Crafts AcylationAcyl chloride, AlCl₃Introduction of further functional groups on the aromatic ring. uomustansiriyah.edu.iq

Integration with Flow Chemistry and Automation for Scalable Synthesis

For this compound to find practical applications, its synthesis must be scalable, safe, and cost-effective. Flow chemistry offers significant advantages over traditional batch processes in this regard. nih.gov Continuous-flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, especially for potentially hazardous reactions. acs.orgnih.gov

Automation and real-time reaction monitoring using techniques like in-line spectroscopy (e.g., FT-IR, Raman) could be integrated into the flow setup to ensure consistent product quality and facilitate process optimization. This would be particularly beneficial for large-scale production, enabling rapid identification and correction of any process deviations.

Advanced Materials Applications as Precursors in Niche Chemical Fields

The unique structure of this compound makes it an attractive precursor for the synthesis of advanced materials with specialized properties.

Specialty Polymers: The aldehyde functionality can be utilized in polymerization reactions, such as condensation polymerization with diamines to form polyimines or with phenols to form phenolic resins. nih.govresearchgate.net The bulky isobutoxy and dimethyl groups would likely impart increased solubility, thermal stability, and specific mechanical properties to the resulting polymers. These polymers could find applications as high-performance plastics or in membrane technologies. Research into the copolymerization of this compound with other monomers could lead to a wide range of functional polymers. researchgate.netenergyfrontier.us

Advanced Dyes: The chromophoric benzaldehyde (B42025) moiety can be extended through condensation reactions with various coupling partners to create novel dye molecules. The isobutoxy and dimethyl groups could influence the photophysical properties of the dyes, such as their absorption and emission wavelengths, as well as their solubility in different media and their lightfastness. These dyes could be of interest for applications in textiles, printing, and as fluorescent probes.

Functional Coatings: The reactivity of the aldehyde group allows for its incorporation into coating formulations. For instance, it could be used as a cross-linking agent in epoxy or polyurethane systems, potentially enhancing the durability, chemical resistance, and surface properties of the coatings. The hydrophobic nature of the isobutyl group could also contribute to creating water-repellent surfaces.

Mechanistic Deep-Dive into Complex Reaction Pathways and Selectivity Control

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and controlling product selectivity.

In the formylation step, for example, a detailed mechanistic study could elucidate the precise role of the catalyst and the influence of the substituents on the regioselectivity of the reaction. acs.org While the para-product is expected to be major due to the directing effects of the alkoxy and alkyl groups, the steric hindrance from the ortho-methyl groups might lead to the formation of minor ortho-isomers under certain conditions. purechemistry.org Computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to predict the transition state energies for different reaction pathways and rationalize the observed selectivity. masterorganicchemistry.com

Furthermore, in reactions involving the aldehyde group, such as asymmetric catalysis, mechanistic studies can help in designing more efficient and selective catalysts. Understanding the non-covalent interactions between the substrate, catalyst, and reagents is key to controlling the stereochemical outcome of the reaction.

Table 3: Key Mechanistic Questions for Future Investigation

Area of InvestigationKey QuestionsPotential Methodologies
Synthesis What is the precise mechanism of formylation and what factors govern the ortho/para selectivity?Kinetic studies, isotopic labeling, in-situ spectroscopic monitoring, DFT calculations.
Reactivity How do the bulky substituents influence the transition states of reactions at the aldehyde and the aromatic ring?Hammett analysis, computational modeling of transition states.
Catalysis What are the key catalyst-substrate interactions that lead to high enantioselectivity in asymmetric reactions?X-ray crystallography of catalyst-substrate complexes, NMR spectroscopy, molecular dynamics simulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.